

Recommended ZYZ-488 concentration for assays

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Compound of Interest

Compound Name: ZYZ-488

Cat. No.: B10775305

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Application Notes and Protocols for ZYZ-488

For Researchers, Scientists, and Drug Development Professionals

Introduction

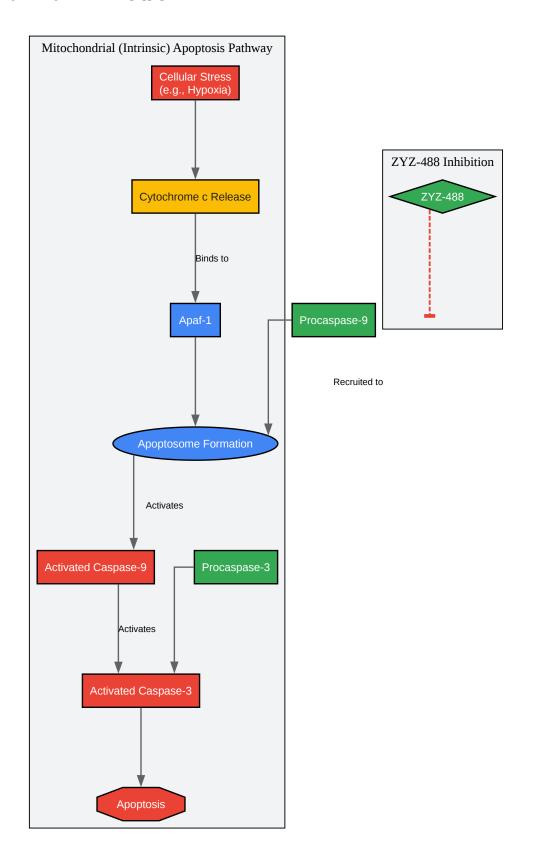
ZYZ-488 is a novel, potent, and competitive inhibitor of the Apoptotic Protease Activating Factor-1 (Apaf-1).[1][2][3] As a central component of the intrinsic apoptosis pathway, Apaf-1's activation under cellular stress, such as myocardial ischemia, leads to the formation of the apoptosome and subsequent activation of caspase-9 and downstream effector caspases, ultimately resulting in programmed cell death.[1][2][4] **ZYZ-488** exerts its anti-apoptotic effects by binding to the Caspase Recruitment Domain (CARD) of Apaf-1, thereby blocking the recruitment of procaspase-9 and inhibiting the apoptotic cascade.[1][2] These application notes provide recommended concentrations and detailed protocols for utilizing **ZYZ-488** in various cellular assays.

Mechanism of Action

ZYZ-488 functions as a direct inhibitor of Apaf-1. In the intrinsic pathway of apoptosis, cellular stress triggers the release of cytochrome c from the mitochondria. Cytochrome c then binds to Apaf-1, inducing a conformational change that allows for the recruitment of procaspase-9 to the CARD domain of Apaf-1, forming the apoptosome. This proximity facilitates the auto-activation of procaspase-9, which in turn activates downstream effector caspases like procaspase-3, leading to the execution of apoptosis. **ZYZ-488** competitively binds to the procaspase-9 binding



site on the Apaf-1 CARD, preventing the formation of a functional apoptosome and halting the apoptotic signaling cascade.[1][2]





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Figure 1: ZYZ-488 inhibits the intrinsic apoptosis pathway by blocking apoptosome formation.

Data Presentation In Vitro Efficacy of ZYZ-488 in Hypoxia-Induced H9c2 Cardiomyocytes

The following table summarizes the dose-dependent protective effect of **ZYZ-488** on the viability of H9c2 rat ventricular cells subjected to hypoxic conditions for 12 hours, as determined by the Cell Counting Kit-8 (CCK8) assay.[1]

Treatment Group	Concentration (μM)	Cell Viability (%)
Normoxic Control	-	100
Hypoxic Vehicle	-	41.76 ± 1.90
ZYZ-488	0.1	51.46 ± 7.42
ZYZ-488	1	54.15 ± 2.26
ZYZ-488	10	55.19 ± 1.28
Leonurine (Parent Drug)	10	N/A

Data presented as mean ± standard deviation.

Experimental ProtocolsProtocol 1: Cell Viability Assay using CCK8

This protocol details the methodology to assess the cytoprotective effects of **ZYZ-488** against hypoxia-induced cell death in H9c2 cardiomyocytes.[1]

Materials:

- H9c2 rat ventricular cells
- Dulbecco's Modified Eagle Medium (DMEM)



- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- 96-well cell culture plates
- Cell Counting Kit-8 (CCK8)
- ZYZ-488
- · Ischemia solution
- Anaerobic chamber
- Microplate reader

Procedure:

- Cell Seeding: Seed H9c2 cells in 96-well plates at a density of approximately 8,000 cells per well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
- Cell Culture: Incubate the cells for 48 hours in a standard incubator (37°C, 5% CO2).
- Treatment:
 - Prepare stock solutions of ZYZ-488 in a suitable solvent (e.g., DMSO).
 - \circ Prepare working solutions of **ZYZ-488** at final concentrations of 0.1, 1, and 10 μ M in ischemia solution.
 - Remove the culture medium from the wells and replace it with 100 μL of the prepared ischemia solution containing the respective ZYZ-488 concentrations or vehicle control.
- Hypoxia Induction: Place the 96-well plates in an anaerobic chamber and incubate at 37°C for 12 hours to induce hypoxia.
- · CCK8 Assay:
 - After the hypoxia incubation, add 10 μL of the CCK8 reagent to each well.

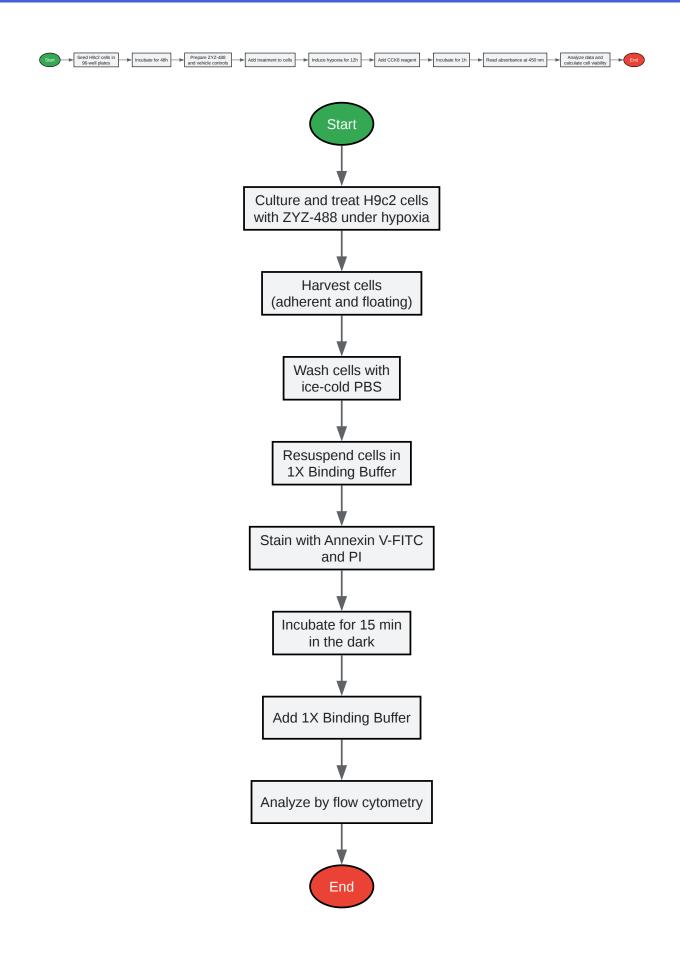






- Incubate the plates for 1 hour at 37°C and 5% CO2.
- Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
- Data Analysis: Calculate cell viability as a percentage relative to the normoxic control group.







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